molecular formula C13H19NO B1415359 N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine CAS No. 958443-30-6

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B1415359
CAS RN: 958443-30-6
M. Wt: 205.3 g/mol
InChI Key: OHCOJCIAAGLEHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine consists of a tetrahydropyran ring attached to a phenyl group and a methylamine group. The compound has a molecular formula of C13H19NO .


Physical And Chemical Properties Analysis

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Clinical Implications of Adrenergic Stimulation

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine, as a compound with adrenergic activity, has clinical implications similar to those of phenylephrine, a direct-acting α1 adrenergic receptor agonist. Research indicates that such compounds, due to their adrenergic activity, are considered in the treatment of conditions like hypotension, aortic stenosis, and Tetralogy of Fallot. They may offer advantages in certain clinical settings due to their regional effects, such as improved fetal oxygen supply during cesarean delivery. However, their global effects, like decreased cardiac output, need careful consideration (Thiele, Nemergut, & Lynch, 2011).

Understanding 'Legal Highs'

While not directly linked to N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine, research into 'legal highs' – psychoactive substances sold legally – offers insights into the challenges faced by toxicologists and healthcare professionals in understanding and managing the effects of novel psychoactive substances. These substances often present a lack of primary literature on their chemistry, pharmacology, and toxicology, making the evaluation of their harm difficult. The study emphasizes the need for improved education on the harms associated with such substances (Gibbons, 2012).

Insights from Newborn Screening

Newborn screening research, while not directly related to N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine, offers insights into the potential implications of metabolic disorders on newborn health. The research underscores the importance of early detection and intervention for certain conditions, highlighting the effectiveness of treatments like diet modification, betaine, and pyridoxine for specific metabolic disorders. This indicates the broader relevance of early screening and intervention in managing health conditions (Huemer et al., 2015).

Diagnostic Potential of Volatile Metabolites

Research into the volatile metabolites produced by pathogens underscores the potential of using such metabolites as biological markers for the presence of pathogens, offering non-invasive diagnostic options. This approach could be particularly relevant in critically ill patients, indicating the potential for compounds with specific metabolic profiles to aid in the diagnostic process (Bos, Sterk, & Schultz, 2013).

Safety and Hazards

This compound causes severe skin burns and eye damage. It is also harmful if swallowed .

properties

IUPAC Name

N-methyl-1-(4-phenyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14-11-13(7-9-15-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCOJCIAAGLEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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